molecular formula C6H8ClN3 B13634982 5-Chloro-2-(hydrazinylmethyl)pyridine

5-Chloro-2-(hydrazinylmethyl)pyridine

Cat. No.: B13634982
M. Wt: 157.60 g/mol
InChI Key: NLGADSJTGLGVNI-UHFFFAOYSA-N
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Description

5-Chloro-2-(hydrazinylmethyl)pyridine is a chemical compound with the molecular formula C₆H₈ClN₃ It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(hydrazinylmethyl)pyridine typically involves the reaction of 2-chloro-5-formylpyridine with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-chloro-5-formylpyridine+hydrazine hydrateThis compound\text{2-chloro-5-formylpyridine} + \text{hydrazine hydrate} \rightarrow \text{this compound} 2-chloro-5-formylpyridine+hydrazine hydrate→this compound

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(hydrazinylmethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

5-Chloro-2-(hydrazinylmethyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(hydrazinylmethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their function and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(hydrazinylmethyl)pyridine
  • 5-Chloro-2-hydrazinopyridine
  • 2-Chloro-5-formylpyridine

Comparison

5-Chloro-2-(hydrazinylmethyl)pyridine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities

Properties

Molecular Formula

C6H8ClN3

Molecular Weight

157.60 g/mol

IUPAC Name

(5-chloropyridin-2-yl)methylhydrazine

InChI

InChI=1S/C6H8ClN3/c7-5-1-2-6(4-10-8)9-3-5/h1-3,10H,4,8H2

InChI Key

NLGADSJTGLGVNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)CNN

Origin of Product

United States

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